![molecular formula C23H31N3O5 B2512193 N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide CAS No. 898439-49-1](/img/structure/B2512193.png)
N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
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Description
N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide is a useful research compound. Its molecular formula is C23H31N3O5 and its molecular weight is 429.517. The purity is usually 95%.
BenchChem offers high-quality N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- N-(tert-butyl)-2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has shown promise as a potential anticancer agent. Researchers have investigated its ability to inhibit tumor growth and metastasis. Its structural features may interfere with key cellular pathways involved in cancer progression, making it an exciting candidate for further study .
- The compound’s piperazine moiety suggests potential interactions with neurotransmitter receptors. Scientists have explored its effects on central nervous system (CNS) disorders such as anxiety, depression, and schizophrenia. Preclinical studies have demonstrated its modulatory effects on neurotransmitter systems, warranting further investigation .
- Inflammation plays a crucial role in various diseases. Researchers have examined the anti-inflammatory potential of N-(tert-butyl)-2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide . Its unique structure may interfere with inflammatory pathways, making it a candidate for drug development in conditions like rheumatoid arthritis and inflammatory bowel disease .
- Viral infections remain a global health challenge. Some studies have explored the compound’s antiviral properties, particularly against RNA viruses. Its pyran ring system and piperazine group could potentially inhibit viral replication. Further investigations are needed to validate its efficacy against specific viruses .
- The compound’s tert-butyl group and pyran scaffold suggest metabolic implications. Researchers have investigated its effects on lipid metabolism, insulin sensitivity, and obesity-related pathways. Understanding its mechanisms could lead to novel therapeutic strategies for metabolic disorders .
- Beyond its biological applications, N-(tert-butyl)-2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide serves as a valuable building block in organic synthesis. Medicinal chemists use it to create derivatives with modified properties, optimizing drug candidates for specific targets .
Anticancer Research
Neuropharmacology and CNS Disorders
Anti-Inflammatory Properties
Antiviral Activity
Metabolic Disorders and Obesity
Chemical Synthesis and Medicinal Chemistry
These applications highlight the compound’s versatility and potential impact across diverse scientific domains. Researchers continue to explore its properties, aiming to unlock new therapeutic avenues and deepen our understanding of its biological effects . If you need further details or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-23(2,3)24-22(28)16-31-21-15-30-17(13-19(21)27)14-25-9-11-26(12-10-25)18-7-5-6-8-20(18)29-4/h5-8,13,15H,9-12,14,16H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOUNTQGOHLAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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